molecular formula C22H28N8 B6459352 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549035-40-5

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Numéro de catalogue: B6459352
Numéro CAS: 2549035-40-5
Poids moléculaire: 404.5 g/mol
Clé InChI: ZFHPUOJJWJKAKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline (molecular formula: C₂₂H₂₈N₈, molecular weight: 404.522 g/mol) is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group, a piperazine linker, and a tetrahydroquinazoline moiety . Its structure combines aromatic and saturated bicyclic systems, which may influence its physicochemical properties, such as solubility and binding affinity. The ChemSpider ID (103793078) and IUPAC name confirm its unique identity, distinguishing it from simpler pyrimidine or pyrazole derivatives .

Propriétés

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N8/c1-15-12-16(2)30(27-15)21-13-20(25-17(3)26-21)28-8-10-29(11-9-28)22-18-6-4-5-7-19(18)23-14-24-22/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHPUOJJWJKAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N6\text{C}_{18}\text{H}_{24}\text{N}_{6}

It features a piperazine ring connected to a tetrahydroquinazoline moiety and a pyrazole-pyrimidine substituent, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that a related compound exhibited an IC50 value of 45 nM against JAK3, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (nM)Cell Line
Compound AJAK345A549
Compound Bp38 MAPK19MCF-7
Compound CTNF-α3HeLa

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit key inflammatory pathways. Similar compounds have been shown to interact with cytokine receptors and inhibit cyclooxygenase (COX) activity. For example, a study found that a structurally related compound inhibited IL-2 production at concentrations as low as 0.054 mM .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways related to cancer and inflammation.
  • Interaction with Receptors : It is likely to interact with specific receptors such as the transient receptor potential vanilloid-1 and cannabinoid receptors, which play roles in pain and inflammation .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Study on Anticancer Properties

A study published in PubMed Central evaluated the anticancer properties of similar quinazoline derivatives. The findings indicated that these compounds significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .

Study on Anti-inflammatory Effects

Another relevant study focused on the anti-inflammatory effects of related compounds. It reported that these compounds reduced inflammation markers in vitro and in vivo models by inhibiting COX enzymes and pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s complexity arises from three key components:

Piperazine linker : This flexible aliphatic amine bridge may enhance solubility and serve as a spacer for receptor interaction.

Tetrahydroquinazoline : A partially saturated bicyclic system that could modulate lipophilicity and metabolic stability.

Comparison with Pyrazolo-Pyrimidine Derivatives ()

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrazolo-pyrimidine scaffold but lack the piperazine and tetrahydroquinazoline groups . Key differences include:

  • Molecular Complexity : The target’s piperazine-tetrahydroquinazoline extension increases molecular weight (~404 g/mol) compared to simpler pyrazolo-pyrimidines (estimated ~250–300 g/mol).
Comparison with Coumarin-Pyrimidine Hybrids ()

Compounds such as 4i and 4j in incorporate coumarin and tetrazolyl groups, diverging significantly in structure . For example:

  • Functional Groups : The target compound lacks coumarin’s oxygen-rich aromatic system, which is critical for fluorescence or estrogen receptor binding in ’s derivatives.
  • Synthetic Routes : employs multi-step reactions involving tetrazoles and coumarin, whereas the target compound’s synthesis likely focuses on pyrimidine-piperazine coupling (inferred from structural motifs).

Hypothetical Property Comparison Table

Property/Compound Target Compound Pyrazolo-Pyrimidine (e.g., ) Coumarin-Pyrimidine Hybrid (e.g., )
Molecular Weight (g/mol) 404.52 ~250–300 (estimated) ~450–500 (estimated)
Key Functional Groups Piperazine, pyrazole Pyrazolo-pyrimidine, p-tolyl Coumarin, tetrazole, pyrimidinone
Aromatic vs. Saturated Regions Mixed (pyrimidine + tetrahydroquinazoline) Predominantly aromatic High aromaticity (coumarin) + heterocyclic
Potential Applications Kinase inhibition (inferred) Anticancer/antiviral (pyrimidine analogs) Fluorescent probes or enzyme inhibitors

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.